1,2-Bis-(tert-butyldimethylsilyl)hydrazine
Overview
Description
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is an organic compound with the chemical formula C12H32N2Si2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in common organic solvents such as ether and dichloromethane . It is primarily used as a source of latent hydrazine in various chemical reactions .
Mechanism of Action
Target of Action
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is primarily used in the preparation of stable alkyl and aryl N-silyl hydrazones . These compounds are often used as intermediates in organic synthesis, particularly in the preparation of gem-dihalides and vinyl halides .
Mode of Action
The compound’s mode of action involves the formation of a hydrazone intermediate . This is achieved through the reaction of the hydrazine moiety with a carbonyl compound, forming a hydrazone that can undergo further reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wolff–Kishner reduction . This reaction involves the reduction of a carbonyl compound to a hydrocarbon using a hydrazone intermediate . The Wolff–Kishner reduction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .
Pharmacokinetics
Like many other silyl hydrazines, it is likely to have low solubility in water and high solubility in organic solvents .
Result of Action
The primary result of the action of this compound is the formation of stable alkyl and aryl N-silyl hydrazones . These compounds can be used as intermediates in a variety of organic reactions, including the synthesis of gem-dihalides, vinyl halides, and other complex organic molecules .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under an inert atmosphere and in a refrigerator to maintain its stability . Additionally, the reaction conditions, such as temperature and solvent, can significantly affect the compound’s reactivity and the yield of the reaction .
Biochemical Analysis
Biochemical Properties
1,2-Bis-(tert-butyldimethylsilyl)hydrazine interacts with various enzymes, proteins, and other biomolecules. Its mechanism of action involves the formation of a hydrazone intermediate, which is subsequently hydrolyzed to yield the desired product . This compound is particularly useful in the Wolff–Kishner reaction, where it serves as a substrate for the reduction of the corresponding carbonyl compound .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a hydrazone intermediate . This intermediate is then hydrolyzed to produce the desired product. The process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is typically synthesized by reacting tert-butyldimethylchlorosilane with anhydrous hydrazine at 70°C, with or without a solvent . Another method involves the reaction of bis(tert-butyldimethylsilyl)amine with tert-butyldimethylsilyl bromide .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions and optimized yields. The reactions are conducted under controlled temperatures and inert atmospheres to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-(tert-butyldimethylsilyl)hydrazine undergoes several types of chemical reactions, including:
Hydrazone Formation: It reacts with aldehydes and ketones to form stable N-silyl hydrazones.
Common Reagents and Conditions
Reduction: Common reagents include potassium hydroxide and ethylene glycol.
Hydrazone Formation: Scandium triflate (Sc(OTf)3) is used as a catalyst, and the reaction is efficient at ambient temperature.
Major Products
Scientific Research Applications
1,2-Bis-(tert-butyldimethylsilyl)hydrazine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: Another silyl hydrazine compound used in similar reactions.
N-tert-Butyldimethylsilylhydrazine: A related compound with similar reactivity but different steric properties.
Uniqueness
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is unique due to its ability to form stable N-silyl hydrazones and its efficiency in the Wolff-Kishner reduction at relatively low temperatures. This makes it a valuable reagent in organic synthesis, particularly for compounds sensitive to high temperatures .
Properties
IUPAC Name |
1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZSLKRCSRDHKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471430 | |
Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10000-20-1 | |
Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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